2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid
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Overview
Description
2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid is an organic compound with the molecular formula C24H22N2O5 It is a derivative of benzoic acid and features a complex structure with multiple benzoyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of aniline derivatives with propoxybenzoyl chloride, followed by further reactions to introduce additional benzoyl and amino groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, ensures the consistent quality and yield of the final product. Industrial methods may also incorporate purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Propoxybenzoyl)amino]benzoic acid: A simpler derivative with similar structural features but fewer functional groups.
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid: Another derivative with different substituents on the benzoyl groups.
Uniqueness
2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid is unique due to its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for various synthetic and research applications. Its specific combination of benzoyl and amino groups also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22N2O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[4-[(3-propoxybenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-2-14-31-19-7-5-6-17(15-19)23(28)25-18-12-10-16(11-13-18)22(27)26-21-9-4-3-8-20(21)24(29)30/h3-13,15H,2,14H2,1H3,(H,25,28)(H,26,27)(H,29,30) |
InChI Key |
WRINENMYQHGFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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